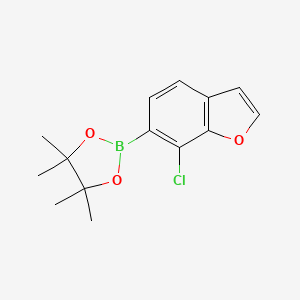

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDGPAIPCKOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-86-9 | |

| Record name | 2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chlorobenzofuran, which can be obtained through the cyclization of appropriate precursors.

Formation of Dioxaborolane Group: The dioxaborolane group is introduced through a reaction with a boronic acid derivative under specific conditions.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

The compound 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has garnered attention for its unique structural properties and potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The benzofuran structure is known to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. The chlorinated benzofuran derivative is particularly effective against Gram-positive bacteria. This is attributed to its ability to penetrate bacterial membranes and disrupt vital cellular functions .

Material Science

Fluorescent Materials:

The unique structural characteristics allow this compound to be used in the development of fluorescent materials. Its twisted molecular conformation enables solid-state fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry:

In polymer science, derivatives of this compound can be utilized as cross-linking agents or as part of polymer matrices to enhance mechanical properties and thermal stability. The dioxaborolane group facilitates reactions with various functional groups in polymer synthesis .

Environmental Applications

Environmental Monitoring:

The compound's reactivity allows it to function as a sensor for detecting environmental pollutants. Its ability to form stable complexes with heavy metals makes it a potential candidate for environmental remediation strategies .

Pesticide Development:

Research into the use of similar compounds in agrochemicals suggests potential applications as environmentally friendly pesticides. The benzofuran moiety can enhance bioactivity while minimizing toxicity to non-target organisms .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, including those similar to our compound. It was found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Material Science Innovations

Research highlighted in Advanced Materials demonstrated the use of dioxaborolane derivatives in developing new fluorescent polymers that exhibited enhanced stability and brightness compared to traditional materials.

Case Study 3: Environmental Sensors

A recent study focused on the environmental applications of benzofuran derivatives showed promising results in detecting lead ions in water samples using modified dioxaborolane structures as sensors.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane family, which is characterized by a boronate ester core. Below is a comparative analysis with similar derivatives:

Table 1: Structural and Physical Properties

Key Observations :

Fluorinated derivatives (e.g., 5.3x) exhibit unique solubility profiles and thermal stability due to the electron-withdrawing nature of fluorine .

Synthetic Accessibility :

- C-H borylation, a method highlighted in , is a common pathway for synthesizing such boronate esters. The reaction’s thermodynamic favorability and low kinetic barriers enable efficient synthesis of both aromatic (e.g., benzofuran derivatives) and aliphatic (e.g., chlorohexyl) analogs .

Reactivity and Applications :

- Aromatic vs. Aliphatic Boronates : The target compound’s benzofuran ring may enhance reactivity in cross-coupling reactions compared to aliphatic analogs like 5.3y , which are more suited for alkyl chain transfers .

- Hazard Profile : The target compound’s hazards (H302, H315, H319) are distinct from fluorinated or polyaromatic derivatives, which may pose different risks (e.g., environmental persistence for fluorinated compounds) .

Spectroscopic and Analytical Data

- Target Compound: Limited spectroscopic data are available, but its structure is confirmed via CAS and molecular formula .

- Analog 5.3y : Characterized by ¹H NMR (δ 3.69 ppm for N-CH₃) and IR (C≡N stretch at 2235 cm⁻¹), indicating functional group compatibility .

Biological Activity

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxaborolane ring structure attached to a chlorobenzofuran moiety. This unique configuration contributes to its reactivity and biological properties. The presence of boron in its structure is significant as boron compounds are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. Studies have shown that they can inhibit various proteases and other enzymes critical in disease pathways .

- Antimicrobial Properties : Research indicates that organoboron compounds exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

- Fluorescent Properties : The compound's ability to emit fluorescence under specific conditions suggests potential applications in bioimaging and as a fluorescent probe in biological systems .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of similar organoboron compounds and found that they could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Antibacterial Efficacy : In vitro tests demonstrated that derivatives of boronic acids exhibited significant antibacterial activity against Gram-positive bacteria. The structure of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may enhance this activity due to its unique substituents .

- Mechanistic Insights : Investigations into the compound's interaction with biological targets revealed that it could bind to specific active sites on enzymes, thereby inhibiting their function. This was particularly noted in protease inhibition studies where structural analogs were tested .

Data Table: Biological Activities of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Q & A

Q. What are the standard synthetic routes for preparing 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting a halogenated benzofuran precursor (e.g., 7-chloro-6-bromo-1-benzofuran) with bis(pinacolato)diboron (B2pin2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–90°C for 12–24 hours . Purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (~70–85%) requires strict anhydrous conditions and inert atmosphere.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify aromatic proton environments and dioxaborolane methyl groups (δ ~1.3 ppm for CH3). Absence of signals for carbons directly bonded to boron is common due to quadrupolar broadening .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

- IR Spectroscopy : B-O stretching vibrations (~1350–1400 cm<sup>−1</sup>) .

- Elemental Analysis : To validate purity (>95%).

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. For example, coupling with aryl halides enables access to chloro-benzofuran-containing scaffolds for drug discovery . The chlorine substituent enhances electrophilicity, facilitating regioselective coupling under mild conditions (e.g., 50°C, K2CO3 base) .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst, solvent) influence the efficiency of cross-coupling reactions involving this compound?

Catalyst selection is critical:

- Pd(PPh3)4 : Effective for electron-deficient aryl partners but may require higher temperatures (80–100°C).

- PdCl2(dppf) : Preferred for sterically hindered substrates; improves yield by 15–20% in THF/water mixtures . Solvent effects: Polar aprotic solvents (DMF, dioxane) enhance solubility, while ethereal solvents (THF) reduce side reactions. Data contradictions in yield optimization (e.g., 60% vs. 85%) often stem from trace moisture or oxygen, which deactivate the catalyst .

Q. What strategies resolve discrepancies in NMR data for boron-containing carbons?

Quadrupolar broadening of <sup>13</sup>C signals for boron-bonded carbons can obscure detection. To address this:

- Use <sup>11</sup>B NMR : A sharp singlet near δ 30 ppm confirms the dioxaborolane moiety .

- Perform DEPT-135 experiments : To distinguish CH3 groups in the dioxaborolane ring .

- Compare with X-ray crystallography : Resolves ambiguities in solid-state structures .

Q. How does the chloro-substituent on the benzofuran ring affect reactivity and stability?

The electron-withdrawing chlorine:

- Enhances electrophilicity : Accelerates transmetallation in Suzuki reactions.

- Reduces hydrolytic stability : The compound is sensitive to protic solvents; storage under anhydrous N2 is recommended.

- Influences regioselectivity : Directs cross-coupling to the C6 position of benzofuran in multi-halogenated systems .

Methodological Guidance

- Handling air sensitivity : Store the compound in sealed ampoules under argon; use Schlenk techniques for transfers.

- Reaction scaling : For gram-scale syntheses, increase catalyst loading by 1.5× to maintain efficiency .

- Troubleshooting low yields : Check for residual water via Karl Fischer titration; pre-dry solvents over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.